Introduction: The Significance of the 7-Deazapurine Scaffold
Introduction: The Significance of the 7-Deazapurine Scaffold
An In-Depth Technical Guide to the Basic Properties of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] As a bioisostere of natural purines, its structure is integral to numerous therapeutic agents, including notable kinase inhibitors like Ruxolitinib and Tofacitinib.[3][4] The strategic replacement of the nitrogen atom at position 7 (N7) with a carbon atom fundamentally alters the electronic properties of the heterocyclic system, rendering the five-membered pyrrole ring more electron-rich.[1][4] This modification often leads to enhanced binding affinity with target enzymes and provides a versatile handle for further chemical derivatization.[1][2]
This guide provides a comprehensive technical overview of the core basic properties of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol , a key building block derived from this scaffold. A thorough understanding of its physicochemical characteristics—such as acidity/basicity, solubility, and stability—is paramount for researchers, scientists, and drug development professionals. These properties govern a molecule's behavior from initial synthesis and formulation through to its ultimate pharmacokinetic and pharmacodynamic profile. This document aims to deliver not just data, but also the underlying scientific rationale and field-proven experimental methodologies essential for leveraging this valuable chemical entity.
Section 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol dictate its behavior in both chemical and biological systems. The molecule's structure features the fused 7-deazapurine core with a hydroxymethyl (-CH₂OH) substituent at the 4-position of the pyrimidine ring. This primary alcohol group serves as a crucial reactive site for synthetic elaboration.
Below is a summary of its key identifiers and computed physicochemical properties, which provide a quantitative forecast of its drug-like potential.
| Property | Value | Source |
| CAS Number | 1638767-76-6 | [5][6] |
| Molecular Formula | C₇H₇N₃O | [5] |
| Molecular Weight | 149.15 g/mol | [5] |
| LogP (Octanol/Water) | 0.4502 | [5] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
The LogP value suggests a balanced lipophilicity, while the TPSA is within a range typically associated with good cell permeability. These computed values serve as an excellent starting point for experimental characterization.
Section 2: Acidity and Basicity (pKa)
The ionization constant (pKa) is a critical parameter that profoundly influences a molecule's solubility, membrane permeability, and interaction with biological targets.[7][8] 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is an amphoteric molecule, possessing both basic and weakly acidic centers.
-
Basic Centers : The nitrogen atoms at positions N1 and N3 of the pyrimidine ring are the primary basic sites, capable of accepting a proton in acidic media.
-
Acidic Center : The proton on the pyrrole nitrogen (N7-H) is weakly acidic and can be removed under sufficiently basic conditions.
The ionization state of the molecule at physiological pH (approx. 7.4) will be predominantly neutral, which is often favorable for passive diffusion across cell membranes.
Caption: Dominant species of the molecule at various pH ranges.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for determining pKa values, which relies on monitoring pH changes during titration with an acid or base.[9][10]
Rationale: Potentiometric titration is a highly accurate and direct method for measuring ionization constants. By creating a titration curve (pH vs. volume of titrant), the inflection point reveals the pKa. Maintaining a constant ionic strength and an inert atmosphere prevents interference from other ions and dissolved CO₂, respectively, ensuring the trustworthiness of the data.[9]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M HCl solution and a standardized 0.1 M NaOH solution.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[9]
-
Accurately prepare a ~1 mM solution of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol in deionized water or a suitable co-solvent system.
-
-
Titration Setup:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Add the KCl solution to achieve a final concentration of 0.15 M.
-
Place the calibrated pH electrode and a micro-burette tip into the solution. Gently stir the solution with a magnetic stirrer.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[9]
-
-
Titration Procedure:
-
For Basic pKa: Adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl. Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.
-
For Acidic pKa: If starting from a neutral solution, titrate directly with 0.1 M NaOH until pH ~12.0.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
Perform at least three replicate titrations to ensure reproducibility and calculate the mean pKa and standard deviation.[9]
-
Section 3: Aqueous Solubility
Aqueous solubility is a gatekeeper property in drug discovery.[11] Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and result in poor bioavailability.[12][13] Solubility can be assessed through kinetic or thermodynamic methods. Kinetic solubility is often used for high-throughput screening, while thermodynamic solubility provides the true equilibrium value and is considered the gold standard.[13]
Caption: Workflow for the Shake-Flask solubility method.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the shake-flask method, which measures the equilibrium solubility of a compound in a specific solvent.[14]
Rationale: The core principle is to create a saturated solution where the dissolved and undissolved compound are in equilibrium. By allowing sufficient time for this equilibrium to be reached (typically 24-48 hours), the measurement reflects the true thermodynamic solubility, providing a reliable value for formulation and biopharmaceutical assessment. The use of a precise analytical technique like HPLC ensures accurate quantification.
Methodology:
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Develop and validate an HPLC-UV or LC-MS/MS method for the quantification of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This includes preparing a standard calibration curve.
-
-
Incubation:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed, clear vial. The presence of undissolved solid should be visible.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[14]
-
-
Sample Processing:
-
After incubation, allow the vials to stand briefly to let the larger particles settle.
-
Carefully withdraw an aliquot of the suspension and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge the samples at high speed and collect the supernatant. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Dilute the clear filtrate/supernatant with an appropriate solvent (e.g., the mobile phase of the HPLC method).
-
Analyze the diluted sample using the validated HPLC or LC-MS/MS method.
-
Determine the concentration of the compound in the filtrate by comparing its response to the standard calibration curve.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Section 4: Chemical Stability
Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] The results are used to establish a re-test period or shelf life and recommend storage conditions.[16] For 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol, potential degradation pathways could include oxidation of the primary alcohol or reactions involving the heterocyclic core.
Caption: Overview of pharmaceutical stability study types.
Experimental Protocol: General Stability Testing
This protocol provides a framework for assessing the chemical stability of an active substance based on International Council for Harmonisation (ICH) guidelines.[15][17]
Rationale: The protocol uses a multi-tiered approach. Stress testing deliberately degrades the sample to understand how it breaks down, which is essential for developing stability-indicating analytical methods. Accelerated testing uses elevated temperature and humidity to speed up degradation, allowing for a rapid prediction of long-term stability. Long-term testing under recommended storage conditions provides the real-world data to confirm the shelf life.[16][18]
Methodology:
-
Reference Standard and Analytical Method:
-
A fully characterized reference standard of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is required.
-
Develop and validate a stability-indicating HPLC method capable of separating the intact compound from all potential degradation products.
-
-
Sample Preparation and Storage:
-
Package the solid compound in containers that simulate the proposed storage and distribution packaging.[15]
-
Place the samples into stability chambers maintained at controlled conditions.
-
Long-Term Study: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Intermediate Study: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change occurs in accelerated study).
-
Accelerated Study: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Analysis:
-
At each time point, test the samples for key attributes, including:
-
Appearance: Visual inspection for color change, etc.
-
Assay: Quantification of the amount of intact compound remaining.
-
Purity/Degradation Products: Quantification of known and unknown impurities.
-
-
-
Evaluation:
-
A "significant change" is defined as a failure to meet the pre-defined specification.[15]
-
The data is analyzed to determine the re-test period, during which the compound is expected to remain within specification under the defined storage conditions.
-
Conclusion
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is more than just a chemical intermediate; it is a foundational component for the discovery of next-generation therapeutics. Its basic properties—a balanced physicochemical profile, predictable ionization behavior, and defined stability—make it an attractive and versatile starting point for synthetic campaigns. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its derivatives. By grounding drug discovery efforts in a solid understanding of these fundamental principles, the scientific community can more effectively and efficiently design and develop novel medicines targeting a wide range of diseases, from cancer to inflammatory disorders.[19][20][21]
References
-
Pola, R. P. F., & Peč, J. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1189-1237. [Link]
-
Zhang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
-
Pola, R. P. F., & Peč, J. (2017). (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate. [Link]
-
B-Ali, T. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Various Authors. (2022). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate. [Link]
-
Li, Z., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111690. [Link]
-
Raiš, J., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(20), 7108. [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]
-
Li, R. J., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 183-195. [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products. Alfa Chemistry. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
-
Pop, R., et al. (2019). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]
-
Boga, L. (2018). Stability testing protocols. Slideshare. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Al-Dhfyan, A., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
Cheke, R. S., et al. (2022). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides as Potential Covalent Inhibitors for Oncology. ChemistrySelect. [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. [Link]
-
van der Meer, J. R., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(9), 1188-1193. [Link]
-
Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
-
Cheméo. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine, 4-amino-7-[3-(hydroxymethyl)cyclopentyl]-. Cheméo. [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. [Link]
-
ChemTik. (n.d.). 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine. ChemTik. [Link]
-
Tao, Y., et al. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry, 154, 108187. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2235-2248. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
-
Semantic Scholar. (2008). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemscene.com [chemscene.com]
- 6. 1stsci.com [1stsci.com]
- 7. researchgate.net [researchgate.net]
- 8. mrupp.info [mrupp.info]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. japsonline.com [japsonline.com]
- 17. Stability testing protocols | PPTX [slideshare.net]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
